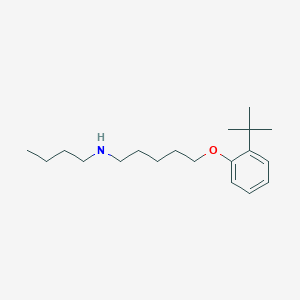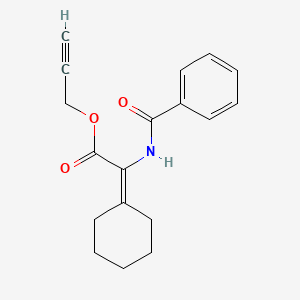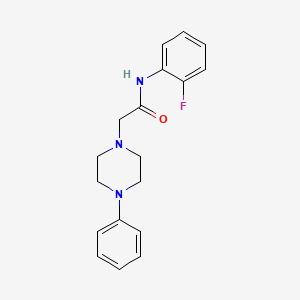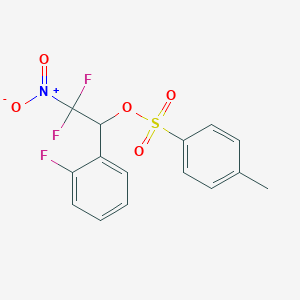
N-butyl-5-(2-tert-butylphenoxy)-1-pentanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-5-(2-tert-butylphenoxy)-1-pentanamine, also known as Buphenyl, is a medication used to treat a rare genetic disorder called phenylketonuria (PKU). PKU is a condition where the body cannot break down the amino acid phenylalanine, leading to a buildup of this amino acid in the blood and brain. Buphenyl helps to reduce the levels of phenylalanine in the blood, preventing brain damage and other complications associated with PKU.
Wirkmechanismus
N-butyl-5-(2-tert-butylphenoxy)-1-pentanamine works by converting phenylalanine to tyrosine, which can be metabolized by the body. This conversion occurs through a series of enzymatic reactions, including the action of phenylalanine hydroxylase and tyrosine transaminase. N-butyl-5-(2-tert-butylphenoxy)-1-pentanamine helps to increase the activity of these enzymes, leading to a reduction in blood phenylalanine levels.
Biochemical and Physiological Effects:
N-butyl-5-(2-tert-butylphenoxy)-1-pentanamine has been shown to have several biochemical and physiological effects. It increases the activity of phenylalanine hydroxylase and tyrosine transaminase, leading to a reduction in blood phenylalanine levels. N-butyl-5-(2-tert-butylphenoxy)-1-pentanamine also increases the levels of tyrosine in the blood, which can have beneficial effects on brain function and neurotransmitter synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
N-butyl-5-(2-tert-butylphenoxy)-1-pentanamine has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it useful for studying metabolic pathways and enzyme activity. However, N-butyl-5-(2-tert-butylphenoxy)-1-pentanamine is not suitable for all experiments, as it is specific to the treatment of PKU and may not be relevant for other metabolic disorders.
Zukünftige Richtungen
There are several future directions for research on N-butyl-5-(2-tert-butylphenoxy)-1-pentanamine. One area of interest is the development of new formulations and delivery methods for the medication, such as sustained-release formulations or alternative routes of administration. Another area of research is the use of N-butyl-5-(2-tert-butylphenoxy)-1-pentanamine in combination with other medications or therapies for the treatment of PKU. Finally, there is a need for further research on the long-term effects of N-butyl-5-(2-tert-butylphenoxy)-1-pentanamine treatment, particularly on cognitive function and quality of life in patients with PKU.
Synthesemethoden
N-butyl-5-(2-tert-butylphenoxy)-1-pentanamine is synthesized through a multistep process starting with the reaction of 2-tert-butylphenol with n-butylamine to form the intermediate, N-butyl-2-tert-butylphenolamine. This intermediate is then reacted with 1-bromopentane to form the final product, N-butyl-5-(2-tert-butylphenoxy)-1-pentanamine.
Wissenschaftliche Forschungsanwendungen
N-butyl-5-(2-tert-butylphenoxy)-1-pentanamine has been extensively studied for its use in treating PKU. Clinical trials have shown that N-butyl-5-(2-tert-butylphenoxy)-1-pentanamine is effective in reducing blood phenylalanine levels in patients with PKU, preventing brain damage and other complications associated with the condition. N-butyl-5-(2-tert-butylphenoxy)-1-pentanamine has also been studied for its potential use in treating other metabolic disorders, such as maple syrup urine disease.
Eigenschaften
IUPAC Name |
N-butyl-5-(2-tert-butylphenoxy)pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO/c1-5-6-14-20-15-10-7-11-16-21-18-13-9-8-12-17(18)19(2,3)4/h8-9,12-13,20H,5-7,10-11,14-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVASEPMANZKVEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCOC1=CC=CC=C1C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5085548.png)
![6-bromo-4-(2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5085552.png)
![1-[3-(benzyloxy)-4-methoxyphenyl]octahydro-4a(2H)-isoquinolinol](/img/structure/B5085557.png)
![4-(2-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B5085567.png)
![N-(4-methylphenyl)-2-[2-oxo-1-(3-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5085574.png)

![4-({3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}amino)butanoic acid](/img/structure/B5085599.png)
![(2-methoxy-1-methylethyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5085601.png)
![2-[(2,3-difluorophenoxy)methyl]-N-{[1-(dimethylamino)cyclohexyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5085604.png)
![N-[2-(tert-butylamino)-1-methyl-2-oxoethyl]-3-(4-methylphenyl)-1-adamantanecarboxamide](/img/structure/B5085607.png)

![4-(1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)thiomorpholine](/img/structure/B5085641.png)
![methyl 2-{[(4-propylphenyl)sulfonyl]amino}benzoate](/img/structure/B5085650.png)